DC-CPin7

Description

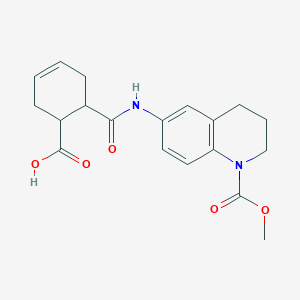

Structure

3D Structure

Propriétés

Formule moléculaire |

C19H22N2O5 |

|---|---|

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

6-[(1-methoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C19H22N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h2-3,8-9,11,14-15H,4-7,10H2,1H3,(H,20,22)(H,23,24) |

Clé InChI |

KPFUFQIEFZZIBO-UHFFFAOYSA-N |

SMILES |

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O |

SMILES canonique |

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Evolutionary Conservation and Function of Calpain-7 (CAPN7)

Disclaimer: Initial searches for "DC-CPin7 protein" indicate that this compound is not a protein but a synthetic small molecule inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 2.5 μM[1][2][3][4]. The concept of evolutionary conservation applies to genes and their protein products, not to synthetic compounds. Given the query's focus on "evolutionary conservation" and the similar nomenclature, this guide will focus on a protein that is both evolutionarily conserved and relevant to cellular processes, Calpain-7 (CAPN7) . Calpains, a family of calcium-dependent cysteine proteases, are known to play a role in dendritic cell function[5][6].

This technical guide provides a comprehensive overview of the evolutionary conservation, molecular function, and cellular significance of Calpain-7 (CAPN7), a ubiquitously expressed but not fully understood cysteine protease. The content is tailored for researchers, scientists, and drug development professionals interested in the fundamental roles of conserved proteins in cellular mechanics and disease.

Introduction to Calpain-7 (CAPN7)

Calpain-7 (CAPN7) is a member of the calpain family, a well-conserved group of calcium-dependent cysteine proteases[7]. Unlike typical calpains, CAPN7 is considered an atypical member as it lacks the classical penta-EF-hand calcium-binding domain[8]. Instead, it possesses tandem microtubule-interacting and trafficking (MIT) domains at its N-terminus and a C-terminal domain with some similarity to C2 domains[8][9]. CAPN7 has orthologs across Eukaryota, highlighting its ancient origins and fundamental role in cellular processes[10]. Its activity and function are linked to the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, implicating it in membrane trafficking, cytokinesis, and signal transduction[8][10][11].

Evolutionary Conservation of CAPN7

CAPN7 is a highly conserved protein with orthologs found throughout eukaryotic life, from yeast to humans[10]. This deep evolutionary conservation suggests a fundamental and indispensable cellular function. In fungi like Aspergillus nidulans, the CAPN7 ortholog, PalB, is involved in pH signaling[10]. While the specific signaling pathways may have diverged, the core proteolytic function and interaction with conserved cellular machinery like the ESCRT pathway appear to be maintained.

Table 1: Orthologs of Human Calpain-7

| Species | Gene/Protein Name | UniProt Accession | Sequence Identity to Human CAPN7 |

|---|---|---|---|

| Homo sapiens | CAPN7 | Q9Y6W3 | 100% |

| Mus musculus | Capn7 | Q9QZ88 | 95% |

| Danio rerio | capn7 | Q6DI60 | 78% |

| Drosophila melanogaster | CalpD | Q9VHW4 | 45% |

| Saccharomyces cerevisiae | RIM13 | P38243 | 30% |

| Aspergillus nidulans | PalB | Q00938 | 28% |

Note: Sequence identity is approximate and can vary based on the alignment algorithm used.

Molecular Function and Signaling Pathways

CAPN7's function is intrinsically linked to its interaction with the ESCRT-III protein IST1[10][11]. This interaction is mediated by the tandem MIT domains of CAPN7 binding to two distinct MIT interaction motifs (MIMs) on IST1[10][11]. This binding is crucial for the recruitment of CAPN7 to the midbody during cytokinesis and is thought to activate its proteolytic activity[10][11].

Caption: Interaction between CAPN7 and IST1.

This recruitment and activation of CAPN7 at the midbody are essential for the proper timing and completion of abscission, the final step of cell division[10][11]. CAPN7 is also implicated in the NoCut checkpoint, a surveillance mechanism that delays abscission in response to mitotic errors[10][11].

Beyond cytokinesis, CAPN7 is involved in the ESCRT-dependent degradation of the epidermal growth factor receptor (EGFR) through the endosomal pathway[9][10]. This function in protein turnover highlights a broader role for CAPN7 in cellular homeostasis and signal transduction.

Caption: Role of CAPN7 in EGFR degradation.

Quantitative Data

The binding affinity between the tandem MIT domains of CAPN7 and the MIM elements of IST1 has been quantitatively characterized.

Table 2: Binding Affinity of CAPN7(MIT)2 and IST1 Constructs

| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |

|---|---|---|---|

| CAPN7(MIT)2 and IST1 (double MIM) | Fluorescence Polarization Anisotropy (FPA) | 0.09 ± 0.01 µM | [10] |

| CAPN7(MIT)2 and IST1 (C-terminal MIM) | Fluorescence Polarization Anisotropy (FPA) | 1.8 ± 0.1 µM |[10] |

These data indicate a high-affinity interaction, with the double MIM construct of IST1 binding more tightly to the tandem MIT domains of CAPN7[10].

Experimental Protocols

5.1. Fluorescence Polarization Anisotropy (FPA) for Binding Affinity

This protocol is a general method for assessing the binding affinity between purified CAPN7 MIT domains and fluorescently labeled IST1 peptides.

-

Protein Purification: Express and purify recombinant CAPN7(MIT)2 and the relevant IST1 constructs.

-

Fluorescent Labeling: Label the IST1 peptides with a suitable fluorophore (e.g., fluorescein).

-

Assay Preparation: Prepare a series of dilutions of the unlabeled CAPN7(MIT)2 protein in a suitable binding buffer.

-

Binding Reaction: Add a constant, low concentration of the fluorescently labeled IST1 peptide to each dilution of CAPN7(MIT)2.

-

Incubation: Allow the binding reactions to equilibrate.

-

Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the CAPN7(MIT)2 concentration and fit the data to a one-site binding model to determine the dissociation constant (KD).

5.2. Cellular Localization via Immunofluorescence

This protocol describes a method to visualize the colocalization of CAPN7 and IST1 at the midbody.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa) and transfect with fluorescently tagged CAPN7 (e.g., CAPN7-mCherry) and IST1 (e.g., GFP-IST1).

-

Cell Synchronization: Synchronize the cells to enrich for the population in cytokinesis (e.g., using a thymidine block).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Staining: If not using fluorescently tagged proteins, incubate with primary antibodies against CAPN7 and IST1, followed by fluorescently labeled secondary antibodies. Stain for DNA (e.g., with DAPI) and microtubules (e.g., with an anti-tubulin antibody) to identify midbodies.

-

Imaging: Acquire images using a confocal microscope.

-

Analysis: Analyze the images for colocalization of the CAPN7 and IST1 signals at the midbody structure.

Caption: Key experimental workflows.

Relevance to Drug Development

While CAPN7 itself is not a primary drug target in the context of dendritic cell-related diseases, understanding its role in fundamental processes like cell division and protein turnover is crucial. The broader calpain family is implicated in various pathological conditions, and inhibitors of calpains have been investigated for therapeutic purposes[5][6]. For instance, calpain inhibition has been shown to impair dendritic cell motility by stabilizing podosomes, which are important for cell adhesion and migration[5][6]. This suggests that modulating calpain activity could be a strategy for influencing immune responses. A thorough understanding of the specific roles of individual calpains, such as the evolutionarily conserved CAPN7, is essential for the development of targeted therapies with minimal off-target effects.

Conclusion

Calpain-7 is an evolutionarily ancient and highly conserved protein with fundamental roles in cytokinesis and protein trafficking through its interaction with the ESCRT machinery. Its ubiquitous expression and conserved nature underscore its importance in maintaining cellular integrity. For researchers in immunology and drug development, understanding the function of such conserved proteins provides a foundational knowledge base. While the direct therapeutic targeting of CAPN7 is still an area of nascent research, its family members are recognized as having significant roles in immune cell function, including that of dendritic cells. Future research into the specific substrates and regulatory mechanisms of CAPN7 will undoubtedly provide deeper insights into its role in both health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. DC-CPin7_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, ÃÀ¹ú/TargetMol_ÉúÎïÆ÷²ÄÍø [bio-equip.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Inhibition of calpain stabilises podosomes and impairs dendritic cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. Gene - CAPN7 [maayanlab.cloud]

- 9. CAPN7 calpain 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. The Calpain-7 protease functions together with the ESCRT-III protein IST1 within the midbody to regulate the timing and completion of abscission | eLife [elifesciences.org]

- 11. The Calpain-7 protease functions together with the ESCRT-III protein IST1 within the midbody to regulate the timing and completion of abscission - PMC [pmc.ncbi.nlm.nih.gov]

Identifying DC-CPin7 Homologs in Chlamydomonas reinhardtii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of homologs of the human centrosomal protein DC-CPin7 (also known as POC5) in the model green alga Chlamydomonas reinhardtii. This document outlines the bioinformatic identification of the putative homolog, detailed experimental protocols for its validation and the study of its interactions, and a framework for its functional analysis.

Introduction to this compound/POC5 and its Homolog in Chlamydomonas

This compound (POC5) is a centrin-binding protein in humans that plays a crucial role in the elongation and maturation of centrioles, the core structures of the centrosome. Given the highly conserved nature of centriolar proteins across eukaryotes, it is anticipated that a functional homolog of POC5 exists in organisms with flagella and basal bodies, such as Chlamydomonas reinhardtii.

Proteomic analyses of the Chlamydomonas basal body have indeed identified a likely homolog of human POC5.[1] This finding opens avenues for using the genetically tractable Chlamydomonas system to dissect the fundamental mechanisms of centriole/basal body assembly and function, which have implications for various human diseases, including ciliopathies.

Based on sequence homology searches, the putative Chlamydomonas reinhardtii homolog of human POC5 has been identified as Cre01g003650 . This guide will focus on the experimental pipeline to validate this candidate and characterize its function.

Bioinformatic Identification of the Chlamydomonas POC5 Homolog

The identification of Cre01g003650 as the putative POC5 homolog is based on protein sequence similarity searches. The following section details a generalized protocol for such an in silico analysis.

Experimental Protocol: Homolog Identification using BLAST

Objective: To identify potential homologs of a protein of interest in the Chlamydomonas reinhardtii genome using the Basic Local Alignment Search Tool (BLAST).

Materials:

-

Amino acid sequence of the query protein (e.g., human POC5) in FASTA format.

-

Access to an online BLAST platform (e.g., NCBI BLAST, Phytozome).

Procedure:

-

Obtain the Query Sequence: Retrieve the canonical amino acid sequence of human POC5 from a protein database such as UniProt or NCBI.

-

Select the BLAST Program: Navigate to a BLAST service and select the "blastp" (protein-protein BLAST) algorithm.

-

Input Query Sequence: Paste the human POC5 FASTA sequence into the query sequence box.

-

Select the Database: Choose the Chlamydomonas reinhardtii protein database as the search set. This is often available as a pre-formatted database on platforms like Phytozome or can be selected by specifying the organism in NCBI BLAST.

-

Set Algorithm Parameters: For initial searches, default parameters are usually sufficient. For more sensitive searches, one might adjust the Expect (E-value) threshold or the scoring matrix.

-

Execute Search and Analyze Results: Run the BLAST search. The results page will display a list of Chlamydomonas proteins that show sequence similarity to the query. Key metrics to evaluate are:

-

E-value: The number of hits one can "expect" to see by chance when searching a database of a particular size. A lower E-value (closer to 0) indicates a more significant match.

-

Max Score: The highest alignment score between the query and the database sequence. Higher scores indicate greater similarity.

-

Percent Identity: The percentage of identical amino acids in the aligned region.

-

-

Identify the Top Candidate: The protein with the lowest E-value and highest max score is the strongest candidate for a homolog. For human POC5, this process identifies Cre01g003650.

Experimental Validation and Characterization

Once a candidate homolog is identified bioinformatically, experimental validation is crucial. This involves confirming its localization to the basal body and identifying its interaction partners, particularly its expected interaction with centrin.

Co-Immunoprecipitation (Co-IP) to Verify Centrin Binding

Objective: To determine if the putative Chlamydomonas POC5 homolog (CrPOC5) physically interacts with centrin in vivo.

Experimental Workflow:

Caption: Workflow for Co-Immunoprecipitation.

Detailed Protocol:

-

Cell Culture and Harvesting: Grow wild-type Chlamydomonas reinhardtii cells in Tris-Acetate-Phosphate (TAP) medium to mid-log phase. Harvest cells by centrifugation.

-

Protein Extraction: Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors). Lyse the cells by sonication or using a Dounce homogenizer on ice.

-

Clarification of Lysate: Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the soluble proteins.

-

Pre-clearing: Add control IgG antibodies and Protein A/G agarose beads to the lysate and incubate to remove proteins that non-specifically bind to the beads or antibodies. Pellet the beads by centrifugation and discard them.

-

Immunoprecipitation: Add a specific antibody against CrPOC5 to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-centrin antibody. A band corresponding to the molecular weight of centrin would indicate an interaction with CrPOC5.

Mass Spectrometry for Comprehensive Interactome Analysis

Objective: To identify a broader range of proteins that interact with CrPOC5 in the Chlamydomonas basal body.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols: Validating the DC-CPin7 Antibody for Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Western blotting is a cornerstone technique for the detection and quantification of specific proteins within complex biological samples. The validity of Western Blot data is critically dependent on the specificity and proper use of the primary antibody. These application notes provide a comprehensive protocol for the validation and use of the DC-CPin7 antibody in Western Blotting. While specific performance characteristics for a "this compound" antibody are not broadly published, this document outlines the essential steps and best practices for its validation in your laboratory. The provided protocols are based on established methodologies from leading suppliers and research institutions.[1][2][3][4]

Data Presentation: Antibody Validation Parameters

Effective antibody validation requires meticulous record-keeping. The following table should be used to document the performance of the this compound antibody under various conditions to determine the optimal parameters for reproducible results.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Result/Observation |

| Primary Antibody Dilution | 1:500 | 1:1000 | 1:2000 | |

| Positive Control Lysate | e.g., Transfected cells | e.g., Specific tissue | ||

| Negative Control Lysate | e.g., Knockout cells | e.g., Unrelated tissue | ||

| Observed Molecular Weight (kDa) | ||||

| Blocking Buffer | 5% non-fat milk/TBST | 5% BSA/TBST | ||

| Incubation Time (Primary Ab) | 1 hour at RT | Overnight at 4°C | ||

| Secondary Antibody | Anti-Rabbit HRP | Anti-Mouse HRP | ||

| Secondary Antibody Dilution | 1:5000 | 1:10000 | ||

| Signal-to-Noise Ratio |

Experimental Protocols

This section details the step-by-step methodology for performing a Western Blot experiment with the this compound antibody.

1. Sample Preparation (Cell Lysate)

-

Culture cells to the desired confluency and apply experimental treatments as required.

-

Aspirate the culture medium and wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer (1 ml per 10 cm dish) containing protease and phosphatase inhibitors.[4]

-

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.[2]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[2]

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Add 2X Laemmli sample buffer to the desired amount of protein (typically 20-50 µg per lane) and heat at 95-100°C for 5 minutes.[4]

2. SDS-PAGE (Gel Electrophoresis)

-

Assemble the electrophoresis apparatus and load a polyacrylamide gel of an appropriate percentage to resolve the target protein.

-

Load 20 µg of each protein sample into the wells of the gel.[4] Include a pre-stained protein ladder to monitor migration and estimate molecular weight.[2]

-

Run the gel in 1X running buffer, initially at a lower voltage (e.g., 100V) until the samples enter the resolving gel, then increase to a higher voltage (e.g., 150V) for the remainder of the run.[2]

3. Protein Transfer (Blotting)

-

Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in 1X transfer buffer.

-

Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the layers.

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. Transfer times and voltages may need optimization based on the molecular weight of this compound.[4]

-

After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[4]

4. Immunodetection

-

Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[1][3]

-

Incubate the membrane with the primary this compound antibody diluted in the blocking buffer. The optimal dilution and incubation time (e.g., overnight at 4°C) should be determined from your validation experiments.[3]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Signal Detection and Analysis

-

Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Analyze the resulting bands. The intensity of the band corresponding to this compound can be quantified using densitometry software.

Visualizations

Western Blot Experimental Workflow

Caption: A flowchart illustrating the key stages of the Western Blotting protocol.

Hypothetical this compound Signaling Pathway

Caption: A diagram of a hypothetical signaling cascade involving this compound.

References

Application Notes and Protocols for Co-Immunoprecipitation of DC-CPin7 Interacting Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2][3] This method involves the enrichment of a specific protein, the "bait" (in this case, DC-CPin7), from a cell lysate using a specific antibody. Any proteins that are bound to the bait protein in a complex will also be isolated, or "co-immunoprecipitated."[4][5] These interacting proteins, or "prey," can then be identified by downstream applications such as Western blotting or mass spectrometry, providing valuable insights into cellular signaling pathways, protein function, and potential drug targets.[6][7]

This document provides a detailed protocol for performing Co-IP to identify proteins that interact with the hypothetical protein this compound. It includes information on reagent preparation, a step-by-step experimental workflow, and guidance on data interpretation and troubleshooting.

Key Experimental Considerations

The success of a Co-IP experiment is dependent on several critical factors, from sample preparation to the stringency of washes. Careful optimization of these parameters is essential to ensure the specific and efficient capture of bona fide protein-protein interactions.[8]

-

Antibody Selection: The choice of a high-quality antibody specific to the bait protein is paramount.[5][9] The antibody must effectively recognize and bind the native conformation of this compound.

-

Lysis Buffer Composition: The lysis buffer must effectively solubilize cellular proteins while preserving the integrity of protein-protein interactions.[3][6] The use of non-ionic detergents, such as NP-40 or Triton X-100, is generally recommended for Co-IP as they are less likely to disrupt these interactions compared to ionic detergents like SDS.[6]

-

Wash Buffers: Washing steps are crucial for removing non-specifically bound proteins, thereby reducing background signal.[10] The stringency of the wash buffer, often modulated by salt concentration, may need to be optimized to maintain specific interactions while eliminating non-specific ones.[11]

-

Controls: Appropriate controls are essential for the correct interpretation of Co-IP results.[4][12] These include an isotype control antibody and beads-only control to identify non-specific binding.

Experimental Protocol

This protocol provides a general framework for the co-immunoprecipitation of this compound and its interacting partners. Optimization of specific steps may be required for optimal results.

Reagents and Buffers

| Reagent/Buffer | Composition | Notes |

| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Use for cell washing. |

| Cell Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktail | Add inhibitors fresh before use. Store at 4°C. |

| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40 | Store at 4°C. Salt concentration can be adjusted (e.g., up to 500 mM NaCl) to increase stringency. |

| Elution Buffer | 0.1 M Glycine-HCl, pH 2.5-3.0 or 1X SDS-PAGE Sample Buffer | Glycine buffer is for non-denaturing elution. SDS buffer is for denaturing elution for subsequent Western blot analysis. |

| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | For use with glycine elution buffer. |

Step-by-Step Methodology

-

Cell Culture and Harvest:

-

Culture cells expressing this compound to approximately 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 3 minutes at 4°C.[1]

-

-

Cell Lysis:

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate.

-

Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[3]

-

Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-DC-CPin7 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

-

Immune Complex Capture:

-

Add 30 µL of pre-washed Protein A/G magnetic beads to each lysate-antibody mixture.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads on a magnetic rack and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.[1] With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.

-

-

Elution:

-

Denaturing Elution: Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes.[1] Pellet the beads and collect the supernatant for Western blot analysis.

-

Non-denaturing Elution: Resuspend the beads in 50-100 µL of 0.1 M Glycine-HCl. Incubate for 10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube. Neutralize the eluate by adding 5-10 µL of Neutralization Buffer.

-

Data Presentation and Analysis

The results of a Co-IP experiment are typically analyzed by Western blotting. The following table provides a template for summarizing the expected results.

| Sample | Bait Protein (this compound) | Prey Protein (Protein X) | Negative Control (e.g., IgG heavy chain) |

| Input Lysate | Present | Present | Absent |

| Isotype Control IP | Absent | Absent | Present |

| This compound IP | Present | Present | Present |

-

Input Lysate: Confirms the presence of both the bait and prey proteins in the starting material.

-

Isotype Control IP: A band for the prey protein should be absent, indicating that the interaction is specific to the anti-DC-CPin7 antibody.

-

This compound IP: The presence of a band for the prey protein indicates an interaction with this compound.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and hypothetical signaling pathways involving this compound.

Co-Immunoprecipitation Experimental Workflow

Caption: A flowchart of the co-immunoprecipitation protocol.

Hypothetical this compound Signaling Pathway

Caption: A hypothetical signaling cascade involving this compound.

Troubleshooting

Common issues in Co-IP experiments include high background, low or no signal of the prey protein, and co-elution of the antibody heavy and light chains.

| Problem | Possible Cause | Suggested Solution |

| High Background | Insufficient washing; Non-specific binding to beads or antibody. | Increase the number of washes or the salt concentration in the wash buffer.[13][14] Pre-clear the lysate.[3] Titrate the antibody concentration to use the minimal amount necessary. |

| Weak or No Prey Signal | The interaction is weak or transient; The antibody blocks the interaction site; The prey protein is in low abundance. | Use a cross-linking agent to stabilize the interaction. Use a different antibody targeting a different epitope of the bait protein. Increase the amount of starting lysate.[13] |

| Antibody Chains Obscure Prey Protein | The prey protein has a similar molecular weight to the antibody heavy (~50 kDa) or light (~25 kDa) chain. | Use an elution method that does not release the antibody, such as cross-linking the antibody to the beads. Use secondary antibodies that specifically recognize the native primary antibody. |

For more in-depth troubleshooting, consulting specialized guides is recommended.[12][15][16]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 3. bitesizebio.com [bitesizebio.com]

- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 5. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 9. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - NL [thermofisher.com]

- 12. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]

- 13. kmdbioscience.com [kmdbioscience.com]

- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]

Application Notes and Protocols for Generating a Stable Cell Line with Fluorescently Tagged DC-CPin7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing a stable mammalian cell line that constitutively expresses a fluorescently tagged version of the centriolar protein, DC-CPin7. This powerful tool enables detailed investigation into the protein's localization, dynamics, and function in cellular processes, which is particularly relevant for drug development targeting cell division and related pathways. The protocols outlined below cover the entire workflow, from vector construction to the validation of the stable cell line.

Introduction

Stable cell lines offer a significant advantage over transient transfection methods by providing consistent, long-term expression of the protein of interest.[1][2] This consistency is crucial for reproducible experimental results in studies of protein function, localization, and interaction dynamics.[1] This protocol will focus on the generation of a stable cell line expressing this compound fused to a fluorescent protein (FP), such as Green Fluorescent Protein (GFP), using lentiviral transduction and antibiotic selection.[1][3] Lentiviral vectors are a reliable method for integrating the gene of interest into the host cell's genome, ensuring stable expression across subsequent cell generations.

Key Experimental Principles

The generation of a stable cell line involves several key steps:

-

Vector Construction : The coding sequence of this compound is cloned into a lentiviral expression vector containing a fluorescent protein tag (e.g., pLenti-C-mGFP). This vector also carries a selectable marker, such as a puromycin resistance gene, which allows for the selection of successfully transduced cells.[1][2]

-

Lentivirus Production : The lentiviral vector, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce replication-incompetent lentiviral particles.[4]

-

Transduction of Target Cells : The harvested lentiviral particles are used to infect the target mammalian cell line (e.g., HeLa, U2OS). The lentivirus integrates the this compound-FP construct into the host cell's genome.[1][3]

-

Antibiotic Selection : Transduced cells are treated with an appropriate antibiotic (e.g., puromycin) to eliminate untransduced cells, resulting in a population of cells that have stably integrated the transgene.[1][2][5]

-

Validation : The stable cell line is then validated to confirm the expression and correct localization of the fluorescently tagged this compound protein through methods such as fluorescence microscopy and Western blotting.[6][7]

Experimental Workflow and Signaling Pathway Diagrams

Caption: this compound localization and function.

Detailed Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

Before generating the stable cell line, it is essential to determine the minimum antibiotic concentration required to kill the untransduced parental cell line. [8] Materials:

-

Parental cell line

-

Complete growth medium

-

Puromycin dihydrochloride (or other appropriate antibiotic)

-

24-well plates

-

Pipettes and sterile tips

Procedure:

-

Seed the parental cells in a 24-well plate at a density that allows them to reach 80-90% confluency the next day. [8]2. Prepare a series of antibiotic dilutions in complete growth medium. For puromycin, a typical range is 0.5-10 µg/mL in 1 µg/mL increments. [8][9]3. The following day, replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well.

-

Incubate the cells and monitor them daily for cell death.

-

Replace the antibiotic-containing medium every 2-3 days. [1][8]6. The optimal concentration is the lowest concentration of the antibiotic that causes complete cell death within 3-7 days. [8][10]

Puromycin (µg/mL) Day 3 Day 5 Day 7 0 100% 100% 100% 0.5 80% 60% 40% 1.0 60% 30% 10% 2.0 30% 5% 0% 3.0 10% 0% 0% 4.0 5% 0% 0% 5.0 0% 0% 0% Table 1: Example Kill Curve Data for Puromycin on a Hypothetical Cell Line. The optimal concentration would be 2.0-3.0 µg/mL.

Protocol 2: Lentiviral Transduction and Stable Cell Line Selection

This protocol outlines the steps for transducing the target cells with the this compound-FP lentivirus and selecting for a stable polyclonal population.

Materials:

-

Target cell line

-

Lentiviral particles expressing this compound-FP

-

Complete growth medium

-

Polybrene or protamine sulfate (transduction enhancers) [1][3][8]* Optimal concentration of selection antibiotic (determined in Protocol 1)

-

6-well plates

Procedure:

-

Seed the target cells in a 6-well plate to be approximately 70% confluent on the day of transduction. 2. On the day of transduction, replace the medium with fresh complete medium containing a transduction enhancer (e.g., 8 µg/mL Polybrene). Some cell lines may be sensitive to these reagents, so a control well with the enhancer alone is recommended. 3. Add the lentiviral particles to the cells. It is advisable to test a range of viral titers or multiplicities of infection (MOI) to optimize transduction efficiency. 4. Incubate the cells with the virus for 18-72 hours. [1][3]5. After the incubation period, replace the virus-containing medium with fresh complete medium.

-

Allow the cells to recover for 24-48 hours before starting the selection process. [10]7. Replace the medium with fresh complete medium containing the predetermined optimal concentration of the selection antibiotic.

-

Continue to culture the cells, replacing the selection medium every 2-3 days, until the untransduced control cells are all dead. [1]This process can take 1-2 weeks.

-

The surviving cells represent a polyclonal population of stably transduced cells. These can be expanded for further analysis and validation.

| Parameter | Recommended Range | Notes |

| Cell Confluency at Transduction | 70-80% | Ensures optimal cell health for transduction. |

| Polybrene Concentration | 4-10 µg/mL | Enhances viral entry. Test for toxicity. |

| Multiplicity of Infection (MOI) | 1-10 | Varies depending on cell type and virus titer. |

| Selection Antibiotic Incubation | 7-14 days | Until control cells are eliminated. |

| Table 2: Recommended Parameters for Lentiviral Transduction and Selection. |

Protocol 3: Validation of Fluorescently Tagged this compound Expression

Validation is a critical step to ensure the stable cell line is expressing the fusion protein correctly.

A. Fluorescence Microscopy for Protein Localization

Materials:

-

Stable cell line expressing this compound-FP

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filters

Procedure:

-

Seed the stable cell line onto glass-bottom dishes or coverslips.

-

Allow the cells to adhere and grow for 24-48 hours.

-

Visualize the fluorescent protein signal using a fluorescence microscope.

-

Capture images to document the subcellular localization of the this compound-FP fusion protein. For this compound, the expected localization is the centrosome.

-

Compare the localization to known patterns of the endogenous protein if possible. It's important to confirm that the fluorescent tag does not cause mislocalization. [6][7] B. Western Blotting for Protein Expression and Size

Materials:

-

Stable cell line expressing this compound-FP

-

Parental (untransduced) cell line

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the fluorescent protein (e.g., anti-GFP) or this compound

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates from both the stable cell line and the parental cell line. [11][12]2. Quantify the protein concentration in each lysate.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size. [12]4. Transfer the separated proteins to a nitrocellulose or PVDF membrane. [11]5. Block the membrane to prevent non-specific antibody binding. 6. Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody. [12][13]7. Detect the protein bands using a chemiluminescent substrate and an imaging system. [13]8. Confirm the presence of a band at the expected molecular weight for the this compound-FP fusion protein in the stable cell line lane, which should be absent in the parental cell line lane.

| Validation Method | Expected Outcome | Purpose |

| Fluorescence Microscopy | Punctate fluorescence at the centrosomes. | Confirms correct subcellular localization. |

| Western Blotting | A single band at the predicted molecular weight of this compound + FP. | Confirms expression and correct size of the fusion protein. |

| Table 3: Summary of Validation Methods and Expected Outcomes. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low transduction efficiency | Low viral titer; Suboptimal MOI; Cell type is difficult to transduce. | Concentrate the virus; Test a range of MOIs; Use a different transduction enhancer. |

| High cell death during selection | Antibiotic concentration is too high; Cells are unhealthy. | Re-run the kill curve to determine the optimal concentration; Ensure cells are healthy before selection. |

| No fluorescent signal | Gene of interest is not expressed; Fluorescent protein is not functional. | Verify expression by Western blot; Sequence the expression vector to check for mutations. |

| Incorrect protein localization | Fluorescent tag interferes with protein folding or targeting signals. | Tag the protein on the other terminus (N- vs. C-terminus); Use a smaller tag. [7] |

| Multiple bands on Western blot | Protein degradation; Non-specific antibody binding. | Add protease inhibitors to the lysis buffer; Optimize antibody concentrations and washing steps. |

Conclusion

The successful generation of a stable cell line expressing fluorescently tagged this compound provides a valuable resource for investigating its role in centrosome biology and the cell cycle. By following these detailed protocols, researchers can reliably establish and validate these cell lines, paving the way for advanced cellular imaging and functional studies critical for basic research and drug discovery.

References

- 1. addgene.org [addgene.org]

- 2. thesciencenotes.com [thesciencenotes.com]

- 3. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]

- 4. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]

- 5. origene.com [origene.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. 4.4. Validating and characterizing fluorescent protein-tagged cytoskeletal proteins [bio-protocol.org]

- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

- 9. tools.mirusbio.com [tools.mirusbio.com]

- 10. researchgate.net [researchgate.net]

- 11. origene.com [origene.com]

- 12. ptglab.com [ptglab.com]

- 13. cube-biotech.com [cube-biotech.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Recombinant Protein Purification

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the purification of recombinant proteins, with a specific focus on challenging proteins expressed in the context of dendritic cell (DC) research.

Disclaimer: The protein "DC-CPin7" is not found in publicly available scientific literature. Therefore, this guide uses a representative and well-characterized Dendritic Cell-associated protein, DC-SIGN (CD209) , as a working example to illustrate common challenges and solutions. The principles and troubleshooting strategies outlined here are broadly applicable to the purification of many recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low protein yield during purification?

Low protein yield can stem from issues at various stages of the production and purification workflow. The most common culprits include:

-

Suboptimal Gene Expression: Inefficient transcription or translation of the target gene.

-

Protein Insolubility: The expressed protein forms insoluble aggregates known as inclusion bodies.[1][2]

-

Protein Degradation: The target protein is broken down by proteases released during cell lysis.[3]

-

Inefficient Cell Lysis: Incomplete disruption of host cells, leaving a significant portion of the target protein unreleased.[2]

-

Poor Binding to Purification Resin: The protein of interest does not efficiently bind to the chromatography column.

-

Inefficient Elution: The bound protein is not effectively released from the resin during the elution step.

-

Protein Instability: The protein is unstable in the chosen buffer conditions, leading to precipitation or degradation.[4]

Q2: How can I determine if my protein is being expressed but is insoluble?

After cell lysis, centrifuge the lysate at high speed (e.g., >10,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze samples of the total cell lysate, the soluble fraction, and the insoluble fraction by SDS-PAGE and Western blot (if an antibody is available). If the majority of your target protein is found in the insoluble pellet, it is likely forming inclusion bodies.[1][2]

Q3: What is a typical expected yield for a recombinant protein?

Expected yields can vary dramatically depending on the protein, the expression system, and the purification scale. For a well-behaving protein expressed in E. coli, yields can range from 1 to 100 mg per liter of culture. For more complex proteins like DC-SIGN expressed in mammalian cells (e.g., HEK293), yields might be in the range of 0.1 to 5 mg per liter of culture. It is crucial to establish a baseline for your specific protein and system to define what constitutes a "low" yield.

Troubleshooting Guides

Issue 1: Low or No Expression of the Target Protein

If you are not observing your protein of interest in the cell lysate, the issue lies within the expression phase.

Troubleshooting Steps:

-

Verify the Expression Construct: Sequence your plasmid to confirm the integrity of the gene of interest and ensure it is in the correct reading frame.

-

Optimize Codon Usage: The codon usage of your target gene should be optimized for the expression host.[5] For example, human genes expressed in E. coli may require codon optimization to enhance translation efficiency.

-

Select a Different Expression System: If expression in a bacterial system fails, consider a eukaryotic system like yeast (Pichia pastoris), insect cells (baculovirus system), or mammalian cells (HEK293, CHO).[6] Complex, glycosylated proteins like DC-SIGN are often best expressed in mammalian cells.[3]

-

Optimize Induction Conditions:

-

Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG for lac promoters) to find the optimal level.

-

Induction Time and Temperature: For proteins prone to misfolding, lowering the post-induction temperature (e.g., 18-25°C) and extending the induction time can improve soluble expression.

-

-

Promoter Strength: Ensure you are using a promoter that is appropriate for your target protein. Very strong promoters can sometimes lead to high levels of misfolded and aggregated protein.

Experimental Protocol: Optimization of Expression Temperature

-

Grow identical starter cultures of your expression strain overnight.

-

Inoculate several larger cultures with the starter culture and grow them to the optimal optical density (OD600) for induction (typically 0.6-0.8 for E. coli).

-

Induce each culture with the same concentration of inducer.

-

Incubate each culture at a different temperature (e.g., 37°C, 30°C, 25°C, 18°C) for a set period (e.g., 4 hours or overnight).

-

Harvest the cells and analyze the total cell lysate, soluble, and insoluble fractions by SDS-PAGE to determine the temperature that yields the highest amount of soluble protein.

Issue 2: Protein is Expressed but is Insoluble (Inclusion Bodies)

The formation of inclusion bodies is a common challenge, especially when overexpressing proteins in bacterial hosts.[1][6]

Troubleshooting Steps:

-

Lower Expression Temperature: As mentioned above, reducing the temperature after induction can slow down protein synthesis, allowing more time for proper folding.

-

Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve its solubility.[3]

-

Co-express with Chaperones: Co-expression of molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your target protein.

-

Optimize Lysis Buffer: Include additives in your lysis buffer that can help maintain protein solubility, such as non-ionic detergents (e.g., Triton X-100), glycerol, or specific salts.

-

Refolding from Inclusion Bodies: If the above strategies fail, you can purify the inclusion bodies and attempt to refold the protein. This typically involves solubilizing the aggregated protein with strong denaturants (e.g., urea or guanidinium chloride) followed by a refolding step where the denaturant is gradually removed.

Experimental Protocol: Small-Scale Solubility Screening

-

Express your protein under different conditions (e.g., different temperatures, with/without fusion tags).

-

Lyse a small aliquot of cells from each condition in a buffer containing a mild non-ionic detergent (e.g., 0.1% Triton X-100).

-

Centrifuge to separate soluble and insoluble fractions.

-

Analyze both fractions by SDS-PAGE to identify the condition that maximizes the amount of protein in the soluble fraction.

Issue 3: Low Protein Recovery After Chromatography

If you have good expression of soluble protein but lose it during the purification steps, the issue is with your chromatography protocol.

Troubleshooting Steps:

-

Optimize Binding Conditions:

-

pH and Salt Concentration: Ensure the pH and ionic strength of your lysis and binding buffers are optimal for the interaction between your protein/tag and the resin. For His-tagged proteins, avoid high concentrations of imidazole in the binding buffer. For ion-exchange chromatography, ensure the buffer pH is appropriate to achieve the desired charge on your protein.

-

Additives: Some additives in your lysis buffer (e.g., EDTA, DTT) may interfere with certain types of affinity chromatography (e.g., Ni-NTA).

-

-

Check for Protein Degradation: Add protease inhibitors to your lysis buffer and keep your samples cold at all times to minimize proteolytic degradation.[2] Analyze samples from different stages of the purification process on an SDS-PAGE to check for smaller protein fragments.

-

Optimize Elution Conditions:

-

Gradient Elution: Instead of a single-step elution, try a gradient of the eluting agent (e.g., imidazole for His-tags, salt for ion exchange). This can help to separate your target protein from contaminants and improve recovery.

-

Elution Buffer Composition: The elution buffer may need to be optimized for pH and salt concentration to ensure the protein remains stable after elution.[4]

-

-

Resin Capacity: Ensure you are not overloading the chromatography column. Check the manufacturer's specifications for the binding capacity of the resin and load an appropriate amount of protein.

Quantitative Data Summary

The following table provides a hypothetical comparison of yields for a DC-related protein like DC-SIGN under different expression conditions. Actual yields will vary.

| Expression System | Condition | Typical Yield (mg/L of culture) |

| E. coli BL21(DE3) | Standard (37°C, 4h induction) | 0.1 - 1 (mostly insoluble) |

| E. coli BL21(DE3) | Optimized (18°C, 16h induction) | 0.5 - 5 (improved solubility) |

| HEK293 Cells | Transient Transfection | 0.5 - 2 |

| CHO Cells | Stable Cell Line | 1 - 10+ |

Visualizations

Dendritic Cell Signaling Pathway (CCR7-mediated)

The following diagram illustrates a key signaling pathway in dendritic cells initiated by the chemokine receptor CCR7, which is crucial for DC migration and T-cell activation. Understanding these pathways can be important when studying the function of DC-related proteins.

Caption: CCR7 signaling in dendritic cells, leading to survival, chemotaxis, and migration.

General Protein Purification Workflow

This diagram outlines the major steps in a typical recombinant protein purification workflow and highlights key decision points for troubleshooting.

Caption: A generalized workflow for recombinant protein purification with key troubleshooting points.

References

- 1. sinobiological.com [sinobiological.com]

- 2. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

- 3. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. mybiosource.com [mybiosource.com]

- 6. The Chemokine Receptor CCR7 Uses Distinct Signaling Modules With Biased Functionality to Regulate Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting DC-CPin7 Antibody Non-Specific Binding

Note to Researchers: The designation "DC-CPin7" does not correspond to a standard, widely recognized antibody or protein target in public databases. This guide therefore uses a hypothetical antibody, "Ab-123," to illustrate the principles and protocols for troubleshooting non-specific binding, a common challenge in immunoassays. The strategies outlined here are broadly applicable to most antibody-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background and non-specific binding in Western Blotting with my antibody?

High background can obscure your target protein's signal and typically manifests as a uniform haze across the membrane or as multiple unexpected bands.[1] The primary causes include:

-

Inadequate Blocking: The blocking buffer's role is to prevent the primary and secondary antibodies from binding to the membrane itself.[1][2] If this step is insufficient, antibodies will adhere non-specifically, causing high background.[1]

-

Antibody Concentration is Too High: Using too much primary or secondary antibody is a frequent cause of non-specific binding. Excess antibody will bind to low-affinity sites, resulting in background noise and non-specific bands.[2][3][4]

-

Insufficient Washing: Washing steps are critical for removing unbound and weakly bound antibodies.[3][5] Inadequate washing leaves excess antibodies on the membrane, contributing to background.

-

Contaminated Buffers: Bacterial growth in blocking or washing buffers can lead to contaminated proteins that cause spurious signals.[4][6] Always use freshly prepared buffers.

-

Cross-Reactivity: The antibody may be recognizing similar epitopes on other proteins within the lysate.[7]

-

Membrane Issues: Allowing the membrane to dry out at any point during the process can cause irreversible, high background.[3][6] Additionally, some membranes, like PVDF, may have a higher propensity for background than nitrocellulose.[4]

Q2: I'm seeing a lot of non-specific bands in my Western Blot. How can I optimize my protocol?

The appearance of multiple, non-specific bands suggests that the antibody is binding to unintended proteins.[8] To address this, a systematic approach is required:

-

Titrate the Primary Antibody: The most crucial step is to determine the optimal antibody concentration. An antibody titration involves performing the experiment with a series of dilutions to find the concentration that provides the best signal-to-noise ratio.[3][9][10]

-

Optimize Blocking Conditions: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer, and vice-versa.[1] For phospho-specific antibodies, BSA is generally preferred as milk contains phosphoproteins like casein that can cause interference.[3] You can also try increasing the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[5]

-

Increase Wash Stringency: Increase the number and duration of your wash steps (e.g., from three 5-minute washes to four 10-minute washes).[5] You can also increase the concentration of detergent (e.g., Tween 20) in your wash buffer to 0.1% to help disrupt weak, non-specific interactions.[5]

-

Run a Secondary Antibody Control: To determine if the secondary antibody is the source of non-specific binding, incubate a blot with only the secondary antibody (no primary).[3][11] If bands appear, the secondary antibody is binding non-specifically, and you should consider using a different one or ensuring it has been pre-adsorbed against the species of your sample.

Q3: My Immunohistochemistry (IHC) results show high background staining. What are the key troubleshooting steps?

High background in IHC can be caused by several factors specific to tissue samples.

-

Endogenous Enzyme Activity: Tissues contain endogenous peroxidases or phosphatases that can react with enzyme-based detection systems (like HRP or AP), leading to false-positive signals.[12] This can be resolved by adding a quenching step (e.g., incubating with a weak hydrogen peroxide solution for peroxidase) before the blocking step.[12]

-

Non-Specific Antibody Binding: Antibodies can bind non-specifically to tissue components via Fc receptors.[12] To prevent this, the blocking step is critical. Using a blocking buffer containing normal serum from the same species as the secondary antibody is highly recommended.[13]

-

Primary Antibody Concentration: Just as in Western Blotting, an excessively high concentration of the primary antibody is a major cause of background staining.[14] Proper titration is essential.

-

Antigen Retrieval: Over-fixation of tissue can mask the target epitope. The antigen retrieval step, which unmasks these epitopes, may need optimization. Harsh retrieval conditions can sometimes damage tissue morphology and expose non-specific binding sites.

Troubleshooting Workflow and Data Presentation

Logical Workflow for Troubleshooting Non-Specific Binding

The following diagram outlines a step-by-step process to diagnose and resolve issues with non-specific antibody binding.

Caption: Troubleshooting workflow for non-specific antibody binding.

Table 1: Comparison of Common Blocking Buffers

| Blocking Agent | Typical Concentration | Pros | Cons |

| Non-Fat Dry Milk | 3-5% in TBST/PBST | Inexpensive, widely effective for reducing background.[1] | Contains phosphoproteins (casein) that can interfere with phospho-specific antibodies; contains biotin which can interfere with avidin-biotin detection systems.[3][15] |

| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | Recommended for phospho-specific antibodies as it is a single purified protein.[1] | More expensive than milk. |

| Normal Serum | 1-5% in buffer | Excellent for IHC; blocks non-specific binding to Fc receptors. Use serum from the species the secondary antibody was raised in.[13][16] | Most expensive option; must match to secondary antibody host. |

| Commercial Buffers | Varies | Often protein-free and optimized for specific applications (e.g., fluorescent Westerns) to reduce background.[2] | Can be costly; formulation is proprietary. |

Table 2: Example of a Primary Antibody Titration Series for Western Blotting

| Dilution of Ab-123 (1 mg/mL stock) | Final Concentration | Hypothetical Result | Recommendation |

| 1:250 | 4.0 µg/mL | Strong target band, but very high background and multiple non-specific bands. | Too concentrated. |

| 1:500 | 2.0 µg/mL | Strong target band, reduced background, some non-specific bands remain. | Getting better, but still needs optimization. |

| 1:1000 | 1.0 µg/mL | Clear target band, low background, minimal non-specific bands. | Optimal starting point. |

| 1:2000 | 0.5 µg/mL | Weaker target band, very clean background. | Good for quantification if signal is sufficient. |

| 1:5000 | 0.2 µg/mL | Very weak or no target band. | Too dilute. |

Detailed Experimental Protocol

Protocol: Troubleshooting Western Blot Non-Specific Binding via Antibody Titration

This protocol assumes you have already transferred your proteins to a membrane (PVDF or nitrocellulose).

-

Membrane Preparation:

-

After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Crucial: Do not allow the membrane to dry out at any stage.[6]

-

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.

-

Troubleshooting Note: If high background persists, try extending the blocking time to 2 hours or overnight at 4°C.[5]

-

-

Primary Antibody Incubation (Titration):

-

Prepare a dilution series of your primary antibody (Ab-123) in fresh blocking buffer, as shown in Table 2. It is often convenient to cut the membrane into strips if you are testing multiple conditions, ensuring each strip contains the relevant lanes (including a molecular weight marker).

-

Incubate the membrane strips in the different antibody dilutions overnight at 4°C with gentle agitation. This lower temperature can help decrease non-specific binding.[2]

-

-

Washing:

-

Secondary Antibody Incubation:

-

Dilute the enzyme-conjugated secondary antibody in fresh blocking buffer according to the manufacturer's recommended range.

-

Incubate the membrane for 1 hour at room temperature with gentle agitation.

-

Troubleshooting Note: High secondary antibody concentration can also cause background.[11] If you suspect this is an issue, perform a titration of the secondary antibody as well.

-

-

Final Washes:

-

Repeat the washing procedure as described in step 4. This step is critical for removing unbound secondary antibody.

-

-

Detection:

-

Incubate the membrane with an appropriate chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

-

Image the blot.

-

Troubleshooting Note: Overexposure during imaging can significantly increase background.[5] Try reducing the exposure time.

-

-

Analysis:

Signaling Pathway Visualization

Understanding the biological context of your target protein can help anticipate potential cross-reactivity issues. The following diagram illustrates a hypothetical signaling pathway where a protein might be targeted by an antibody.

Caption: A hypothetical MAP Kinase signaling pathway.

References

- 1. clyte.tech [clyte.tech]

- 2. azurebiosystems.com [azurebiosystems.com]

- 3. sinobiological.com [sinobiological.com]

- 4. news-medical.net [news-medical.net]

- 5. arp1.com [arp1.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]

- 8. Western Blot Troubleshooting Nonspecific Bands | Sino Biological [sinobiological.com]

- 9. welcome.cytekbio.com [welcome.cytekbio.com]

- 10. Antibody Titration Protocol | Leinco Technologies [leinco.com]

- 11. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]

- 12. qedbio.com [qedbio.com]

- 13. Blocking Strategies for IHC | Thermo Fisher Scientific - RU [thermofisher.com]

- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 15. What should I do to achieve the optimal results for my blocking experiments for immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. lerner.ccf.org [lerner.ccf.org]

how to reduce background noise in DC-CPin7 live-cell imaging

Welcome to the technical support center for live-cell imaging. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a specific focus on reducing background noise.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in live-cell imaging?

A1: Background noise in live-cell imaging can originate from several sources, broadly categorized as:

-

Autofluorescence: Endogenous cellular components, such as NADH, flavins, and lipofuscin, can fluoresce, particularly when excited with blue or green light.[1][2] The culture medium itself, especially if it contains phenol red or serum, can also be a significant source of autofluorescence.[3][4][5]

-

Non-specific Probe Binding: The fluorescent probe may bind to cellular structures or components other than its intended target, leading to diffuse background signal.[6][7]

-

Excess Unbound Probe: Residual fluorescent probes that have not been washed out from the sample can contribute to a high background.[6][8]

-

Environmental and System Noise: Ambient light, dirty optics, and electronic noise from the microscope's detector can also increase background levels.[7][9]

Q2: How can I minimize autofluorescence from my cells and media?

A2: To reduce autofluorescence, consider the following strategies:

-

Media Selection: Use a phenol red-free imaging medium.[3][4] For longer-term imaging, specialized media with low autofluorescence, such as Gibco FluoroBrite DMEM, are recommended.[3][8]

-

Serum Reduction: If possible, reduce the serum concentration in your media during imaging, as it can be a source of autofluorescence.[3]

-

Wavelength Selection: Whenever possible, use fluorophores that are excited by and emit light in the red or far-red spectrum (e.g., those with emission wavelengths greater than 600 nm).[1][3][4][5] Cellular autofluorescence is most prominent in the blue and green regions of the spectrum.[1]

Q3: What is phototoxicity, and how can I reduce it?

A3: Phototoxicity refers to the damage caused to cells by exposure to high-intensity light during imaging. This can lead to cellular stress, altered physiology, and even cell death, all of which can increase background fluorescence and compromise the validity of your experimental results.[10] To minimize phototoxicity:

-

Reduce Illumination Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal.[8][10]

-

Minimize Exposure Time: Use the shortest possible exposure times for your detector.[10]

-

Time-lapse Imaging: When performing time-lapse experiments, increase the interval between image acquisitions to allow cells to recover.[10]

-

Use Highly Sensitive Detectors: A more sensitive camera or detector can capture a usable signal with less excitation light.[8]

Q4: How do I optimize the concentration of my fluorescent probe?

A4: Optimizing the probe concentration is critical for achieving a good signal-to-noise ratio.

-

Titration: Always perform a concentration titration to determine the lowest effective concentration of your probe that yields a bright specific signal with minimal background.[6][8]

-

Incubation Time: Optimize the incubation time to allow for sufficient labeling of the target structure without excessive non-specific binding.[6]

Troubleshooting Guide

Below is a troubleshooting guide to address specific issues with high background noise.

| Problem | Potential Cause | Recommended Solution |

| High diffuse background across the entire image | Excess unbound probe | Increase the number and duration of wash steps after probe incubation.[6][8] Image in a fresh, probe-free medium. |

| High autofluorescence from media | Switch to a phenol red-free and, if possible, serum-free imaging medium.[3][4][5] Consider using a specialized low-autofluorescence medium.[3][8] | |

| High cellular autofluorescence | If your experimental setup allows, switch to a probe in the red or far-red spectrum.[1][3][4][5] | |

| Speckled or punctate background | Probe precipitation | Filter the probe solution before use. Ensure the probe is fully dissolved in an appropriate solvent before diluting in your imaging medium. |

| Non-specific binding to cellular debris or dead cells | Use a viability dye to exclude dead cells from your analysis, as they can be a source of autofluorescence and non-specific binding.[5] Ensure your cell culture is healthy. | |

| Signal is weak compared to background | Suboptimal probe concentration | Perform a titration to find the optimal probe concentration.[6][8] |

| Photobleaching | Reduce illumination intensity and exposure time.[10] Use an anti-fade reagent if compatible with live-cell imaging. | |

| Incorrect filter set | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of your fluorescent probe. |

Experimental Protocols

Protocol 1: Optimizing Probe Concentration

-

Cell Preparation: Plate your cells at the desired density in a multi-well imaging plate.

-

Probe Dilution Series: Prepare a series of dilutions of your fluorescent probe in the imaging medium. A typical starting point is to test a range from 10-fold below to 10-fold above the manufacturer's recommended concentration.

-

Incubation: Replace the culture medium in each well with the corresponding probe dilution. Incubate for the recommended time, keeping all other conditions constant.

-

Washing: Wash the cells 2-3 times with a pre-warmed, probe-free imaging medium to remove unbound probe.[8]

-

Imaging: Image all wells using identical acquisition settings (e.g., laser power, exposure time, gain).

-

Analysis: Quantify the signal intensity of the target structure and the background intensity in a region of the image without cells. Calculate the signal-to-noise ratio for each concentration and select the concentration that provides the best balance of bright specific signal and low background.

Visual Guides

Caption: Workflow for optimizing fluorescent probe concentration.

Caption: Decision tree for troubleshooting high background noise.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional Probes for Live-Cell Imaging - FluoroFinder [fluorofinder.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. mdpi.com [mdpi.com]

- 5. Microglia specific fluorescent probes for live cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. protocols.io [protocols.io]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ibidi.com [ibidi.com]

- 9. Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

DC-CPin7 Protein Aggregation: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with DC-CPin7 protein aggregation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a novel recombinant protein currently under investigation for its potential therapeutic applications. Its primary sequence contains hydrophobic domains that, under certain in-vitro conditions, can lead to misfolding and subsequent aggregation. This aggregation can result in a loss of biological activity and the formation of insoluble precipitates, posing a significant challenge during expression, purification, and storage.[1][2]

Q2: How can I detect this compound aggregation in my samples?

Protein aggregation can be detected through several methods:[1][3][4]

-

Visual Observation: The simplest method is to look for visible precipitates or cloudiness in the protein solution.

-

Size Exclusion Chromatography (SEC): Aggregates will appear as high molecular weight species eluting earlier than the monomeric protein.

-

Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in the solution.

-

Loss of Activity: A decrease in the specific activity of this compound can be an indirect indicator of aggregation.

Troubleshooting Guides

Problem 1: Low yield of soluble this compound during expression in E. coli.

Symptoms:

-

Low protein concentration in the soluble fraction after cell lysis.

-

The majority of the expressed protein is found in the insoluble pellet (inclusion bodies).

Possible Causes and Solutions:

| Possible Cause | Recommended Solution | Rationale |

| High expression rate leading to misfolding | Lower the induction temperature (e.g., to 18-25°C) and express for a longer period (e.g., 16-24 hours).[5][6] | Slower protein synthesis allows more time for proper folding. |

| High inducer concentration | Reduce the concentration of the inducing agent (e.g., IPTG to 0.1-0.5 mM).[6] | This can slow down the rate of protein expression. |

| Suboptimal host strain | Try different E. coli expression strains, such as those engineered to enhance disulfide bond formation or that co-express chaperones. | Some strains are better suited for folding specific types of proteins.[7] |

| Lack of a solubility-enhancing partner | Use a fusion tag known to improve solubility, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx).[4][5] | These tags can help to keep the target protein soluble. |

Problem 2: this compound precipitates during purification.

Symptoms:

-

Protein precipitates out of solution during dialysis, concentration, or after elution from a chromatography column.

Possible Causes and Solutions:

| Possible Cause | Recommended Solution | Rationale |

| Suboptimal buffer pH | Adjust the buffer pH to be at least 1 unit away from the isoelectric point (pI) of this compound.[1] | Proteins are least soluble at their pI. |

| Inappropriate salt concentration | Screen a range of salt concentrations (e.g., 50-500 mM NaCl) to find the optimal ionic strength for solubility.[1][3] | Salts can modulate electrostatic interactions that influence aggregation. |

| High protein concentration | Perform purification steps at a lower protein concentration. If a high final concentration is required, add stabilizing excipients.[1][4] | High concentrations increase the likelihood of intermolecular interactions leading to aggregation. |

| Presence of exposed hydrophobic patches | Add a low concentration of a non-denaturing detergent (e.g., 0.05% Tween-20) or other additives like L-Arginine.[1][3][8] | These can mask hydrophobic regions and improve solubility. |

Problem 3: this compound aggregates during storage.

Symptoms:

-

Precipitate forms in the protein sample after storage at 4°C or after a freeze-thaw cycle.

Possible Causes and Solutions:

| Possible Cause | Recommended Solution | Rationale |

| Instability at 4°C | For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[1][5] | Prevents degradation and aggregation that can occur over time at 4°C. |

| Freeze-thaw stress | Add a cryoprotectant such as glycerol (10-25%) to the storage buffer before freezing.[1][5] | Cryoprotectants minimize the formation of ice crystals that can denature the protein. |

| Oxidation of cysteine residues | Include a reducing agent like DTT or TCEP in the storage buffer.[3] | Prevents the formation of intermolecular disulfide bonds that can lead to aggregation. |

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions for this compound Solubility

This protocol uses a 96-well plate format to rapidly screen for buffer conditions that minimize this compound aggregation.

-

Prepare a stock solution of purified this compound at a concentration of 2 mg/mL in a minimal buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a series of 96-well plates with different buffer conditions. Vary one parameter per plate:

-

pH Screen: pH 5.0 to 9.0 in increments of 0.5 pH units.

-

Salt Screen: NaCl concentrations from 50 mM to 1 M.

-